molecular formula C20H22O8 B192562 Tremuloidin CAS No. 529-66-8

Tremuloidin

Cat. No.: B192562
CAS No.: 529-66-8
M. Wt: 390.4 g/mol
InChI Key: FWPNCAYVELBDRB-BFMVXSJESA-N
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Description

Tremuloidin is an aryl β-D-glucoside that is derived from salicin, where the hydrogen of the 2-hydroxy group is replaced by a benzoyl group. It is found in the leaves and bark of willows and poplars . This compound is known for its presence in various species of the Populus and Salix genera .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tremuloidin can be synthesized through the esterification of salicin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves dissolving salicin in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources such as the bark and leaves of Populus and Salix species . The extraction process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques like liquid-liquid extraction and chromatography .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPNCAYVELBDRB-BFMVXSJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967366
Record name 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-66-8
Record name Tremuloidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tremuloidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREMULOIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2UU914Q2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tremuloidin and where is it found?

A1: this compound is a phenolic glycoside primarily found in plants belonging to the Salicaceae family, such as poplar (Populus) and willow (Salix) species. [, , , , , , , , , , ]. It is part of a group of compounds known as salicinoids, which are characterized by a salicyl alcohol glucoside core that may be further modified by acyl groups [].

Q2: What is the chemical structure of this compound?

A2: this compound consists of a salicin molecule esterified with benzoic acid at the glucose moiety.

    Q3: What spectroscopic data is available for this compound?

    A3: The structure of this compound has been elucidated through various spectroscopic methods, including:

    • NMR (Nuclear Magnetic Resonance): 1D-NMR (1H and 13C) and 2D-NMR (H-H COSY, HSQC, HMBC) have been extensively used to determine the structure and assign the signals of this compound [, , ].
    • MS (Mass Spectrometry): ESI-MS and HR-ESIMS have been employed to determine the molecular weight and fragmentation pattern of the compound [, ].

    Q4: Does this compound exhibit any biological activities?

    A4: Yes, this compound has shown some biological activities in scientific studies:

    • Antiviral activity: Research indicates weak antiviral activity against Herpes simplex virus type 1 (HSV-1) and HSV-2 [].
    • Anti-Helicobacter pylori activity: While this compound itself did not show strong activity, related compounds isolated alongside it, like 1-[O-β-d-glucopyranosyl(1→2)-β-d-glucopyranosyl]oxy-2-phenol and arbutin cinnamate, exhibited notable antibacterial activity against H. pylori strain 51 [].

    Q5: How is this compound metabolized?

    A5: Research suggests that this compound can be enzymatically decomposed by esterases, producing this compound and catechol as the main products, along with 6-hydroxycyclohexen-2-one as a byproduct []. This compound itself appears relatively stable under esterase hydrolysis [].

    Q6: How does this compound contribute to plant defense mechanisms?

    A6: While not directly addressed in the provided research, this compound, as part of the salicinoid group, is thought to contribute to plant defense against herbivores. Studies on related compounds like salicortin and tremulacin suggest that these glycosides may negatively affect insect herbivores by reducing feeding rates and causing potential gut lesions [].

    Q7: What analytical methods are used to characterize and quantify this compound?

    A7: Various analytical techniques are employed to study this compound:

    • UHPLC–MS (Ultra High-Performance Liquid Chromatography–Mass Spectrometry): This technique allows for the separation and identification of this compound and other phenolic compounds in plant extracts [].
    • HPLC (High Performance Liquid Chromatography): HPLC is used for isolation and purification of this compound from plant material [].
    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is helpful in analyzing volatile compounds found alongside this compound in plant extracts [].
    • Spectroscopic Methods: As mentioned earlier, NMR and MS are crucial for structural characterization [, , , , , ].

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